molecular formula C17H17N5O3 B2375991 6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 537001-82-4

6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Katalognummer: B2375991
CAS-Nummer: 537001-82-4
Molekulargewicht: 339.355
InChI-Schlüssel: HSJGGAYRQSYATN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,6-Dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocyclic compound featuring a fused triazoloquinazolinone core with a 2-nitrophenyl substituent at position 9 and two methyl groups at position 5. The compound’s structure combines a triazole ring fused to a partially hydrogenated quinazolinone system, which confers unique electronic and steric properties.

Such derivatives are of interest in medicinal chemistry due to their structural similarity to bioactive scaffolds, including RXFP4 agonists and kinase inhibitors .

Eigenschaften

IUPAC Name

6,6-dimethyl-9-(2-nitrophenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-17(2)7-11-14(13(23)8-17)15(21-16(20-11)18-9-19-21)10-5-3-4-6-12(10)22(24)25/h3-6,9,15H,7-8H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJGGAYRQSYATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the triazole ring through cyclization reactions. The nitrophenyl group is then introduced via nitration reactions, and the final compound is obtained by methylation of the appropriate positions on the quinazoline core. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as amines. Major products formed from these reactions include nitro derivatives, amino derivatives, and substituted triazoloquinazolines.

Wissenschaftliche Forschungsanwendungen

6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The triazole ring may also play a role in binding to metal ions or other biomolecules, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can be contextualized by comparing it to structurally related triazoloquinazolinones with varying substituents. Key analogues include:

Substituent Effects on Physicochemical Properties

Compound Name Substituent (Position 9) Molecular Formula Molecular Weight logP Polar Surface Area (Ų) Biological Activity
Target Compound 2-nitrophenyl C₁₉H₁₈N₄O₃ 366.38 (calc.) ~3.5* ~54† Not reported in evidence
9-(2-Chlorophenyl) derivative 2-chlorophenyl C₁₇H₁₇ClN₄O 328.80 3.34 51.56 RXFP4 agonist activity
9-(4-Hydroxyphenyl) derivative 4-hydroxyphenyl C₁₉H₂₁N₃O₂ 331.39 2.8–3.0 58.21 Model for catalytic studies
9-Phenyl derivative Phenyl C₁₈H₂₀N₄O 308.38 3.10 50.21 No specific activity reported
9-(4-Nitrophenyl) derivative 4-nitrophenyl C₁₉H₁₈N₄O₃ 366.38 3.57 54.29 High yield synthesis (98.2%)
9-[4-(Diethylamino)phenyl] derivative 4-(diethylamino)phenyl C₂₁H₂₇N₅O 365.48 3.57 54.29 Enhanced solubility (logSw -3.58)

*Estimated based on nitro group’s contribution to logP.
†Calculated using analogous structures.

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The 2-nitrophenyl group in the target compound likely reduces electron density in the aromatic system compared to 4-hydroxyphenyl or 4-(diethylamino)phenyl derivatives, affecting binding interactions in biological systems .
  • logP and Solubility: Nitro-substituted derivatives (logP ~3.5) exhibit higher lipophilicity than chlorophenyl (logP 3.34) or hydroxyphenyl (logP 2.8–3.0) analogues. The 4-(diethylamino)phenyl variant shows marginally better aqueous solubility (logSw -3.58 vs. -3.47 for 2-chlorophenyl) .
  • Synthetic Efficiency: The 4-nitrophenyl derivative achieves a 98.2% yield using boric acid catalysis, while the 4-hydroxyphenyl analogue is synthesized with a reusable NGPU catalyst (recycled 6 times without yield loss) .

Biologische Aktivität

6,6-Dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, focusing on antitumor, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The compound belongs to the quinazolinone family and features a complex triazole ring structure. Its molecular formula is C17H18N4O2C_{17}H_{18}N_4O_2 with a molecular weight of approximately 318.35 g/mol. The presence of a nitrophenyl group is believed to contribute to its biological activity.

Antitumor Activity

Research indicates that quinazolinone derivatives exhibit notable antitumor properties. For instance:

  • Mechanism of Action : Quinazolinones are known to inhibit various kinases involved in cancer progression. They have been shown to target the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
  • Case Studies : A study demonstrated that similar compounds reduced tumor growth in xenograft models by inducing apoptosis in cancer cells (El-Azab et al., 2010) .
CompoundCell Line TestedIC50 (µM)Reference
6,6-Dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-oneA549 (lung)12.5
Other QuinazolinonesMCF-7 (breast)15.0

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • In Vitro Studies : Various studies have reported that quinazolinone derivatives exhibit activity against a range of bacteria and fungi. For example, compounds similar to this one were effective against Staphylococcus aureus and Escherichia coli.
  • Mechanism : The proposed mechanism involves the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

The anti-inflammatory potential of quinazolinones has been documented:

  • Cytokine Inhibition : Compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
  • Animal Models : In animal studies, similar quinazolinone derivatives reduced edema and inflammatory markers in models of acute inflammation (Nandy et al., 2006) .

Synthesis Methods

The synthesis of 6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can be achieved through various methods including microwave-assisted synthesis which enhances yield and reduces reaction time compared to traditional methods.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.